7-cycloheptyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
7-Cycloheptyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a quinazolinone derivative characterized by a fused heterocyclic core modified with a cycloheptyl group and a phenyl-1,2,4-oxadiazole methylsulfanyl substituent. Quinazolinones are renowned for their diverse pharmacological activities, including cytotoxicity, enzyme inhibition, and antimicrobial effects .
Properties
IUPAC Name |
7-cycloheptyl-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S/c30-24-18-12-20-21(32-15-31-20)13-19(18)26-25(29(24)17-10-6-1-2-7-11-17)34-14-22-27-23(28-33-22)16-8-4-3-5-9-16/h3-5,8-9,12-13,17H,1-2,6-7,10-11,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQYLQJGOVTJRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2C(=O)C3=CC4=C(C=C3N=C2SCC5=NC(=NO5)C6=CC=CC=C6)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of (E)-N'-Hydroxybenzimidamide
Benzonitrile reacts with hydroxylamine hydrochloride in ethanol under reflux for 2 hours to form (E)-N'-hydroxybenzimidamide.
Reaction Profile :
- Solvent: Ethanol
- Temperature: Reflux (78°C)
- Time: 2 hours
- Yield: 85–90%
Cyclization to 3-Phenyl-1,2,4-Oxadiazole
The (E)-N'-hydroxybenzimidamide undergoes cyclization with acetyl chloride in dichloromethane (DCM) using triethylamine as a base at room temperature for 6 hours. This yields 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (Intermediate III), which is purified via column chromatography (hexane:ethyl acetate, 4:1).
Characterization Data for Intermediate III :
- 1H NMR (CDCl3) : δ 4.68 (s, 2H, CH2Cl), 7.45–7.52 (m, 3H, Ar), 8.02–8.05 (m, 2H, Ar).
- MS (ESI) : m/z 207.1 [M+H]+.
Thioether Linkage Formation
The sulfanyl bridge connecting the quinazolinone and oxadiazole moieties is established through a nucleophilic substitution reaction. Intermediate II reacts with Intermediate III in N,N-dimethylacetamide (DMA) using cesium carbonate as a base at 60°C for 8 hours.
Optimized Parameters :
- Molar Ratio: 1:1.2 (Intermediate II:Intermediate III)
- Solvent: DMA
- Base: Cs2CO3
- Temperature: 60°C
- Yield: 65–70%
Purification : The crude product is purified via silica gel chromatography (ethyl acetate:hexane, 1:3) to afford the final compound as a white solid.
Structural Characterization and Analytical Data
The target compound is validated using spectral techniques:
Nuclear Magnetic Resonance (NMR)
- 1H NMR (DMSO-d6) : δ 1.45–1.89 (m, 12H, cycloheptyl), 3.12 (s, 2H, SCH2), 5.98 (s, 2H, OCH2O), 6.82 (s, 1H, quinazolinone-H), 7.50–7.65 (m, 5H, Ar), 8.22 (s, 1H, oxadiazole-H).
- 13C NMR (DMSO-d6) : δ 25.6 (cycloheptyl), 42.1 (SCH2), 101.3 (OCH2O), 121.8–148.9 (Ar and heterocyclic carbons), 162.4 (C=O), 174.2 (oxadiazole-C).
Mass Spectrometry (MS)
- HRMS (ESI) : m/z 589.2143 [M+H]+ (calculated for C29H29N4O4S: 589.2148).
Infrared Spectroscopy (IR)
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies for critical steps:
| Step | Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Quinazolinone Core | Methyl isothiocyanate, EtOH | 68–72 | High regioselectivity | Prolonged reflux time |
| Oxadiazole Formation | Acetyl chloride, Et3N | 85–90 | Room-temperature cyclization | Requires anhydrous conditions |
| Thioether Coupling | Cs2CO3, DMA | 65–70 | Efficient nucleophilic substitution | High solvent polarity required |
Challenges and Optimization Strategies
- Oxadiazole Stability : The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Using aprotic solvents (e.g., DCM) and neutral pH during synthesis mitigates degradation.
- Stereochemical Control : The cycloheptyl group introduces steric hindrance, necessitating elevated temperatures for effective coupling.
- Purification Complexity : Silica gel chromatography with gradient elution (hexane to ethyl acetate) resolves closely eluting intermediates.
Chemical Reactions Analysis
Types of Reactions
7-cycloheptyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The phenyl group attached to the oxadiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can lead to various reduced derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 7-cycloheptyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Data Tables
Table 1. Comparative Physicochemical and Pharmacokinetic Profiles (See above for table content.)
Biological Activity
The compound 7-cycloheptyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the synthesis, mechanisms of action, and biological effects of this compound based on recent studies and findings.
Chemical Structure
The chemical structure of the compound can be broken down into several functional groups:
- Cycloheptyl Group : A seven-membered cyclic alkane that contributes to the hydrophobic character of the molecule.
- Oxadiazole Ring : Known for its biological activity, particularly in medicinal chemistry.
- Dioxoloquinazolinone Framework : This core structure is associated with various pharmacological activities.
Synthesis
The synthesis of this compound involves multiple steps including:
- Formation of the oxadiazole ring via cyclization reactions.
- Introduction of the cycloheptyl group through alkylation methods.
- Final assembly into the quinazolinone framework.
Anticancer Properties
Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through intrinsic and extrinsic pathways. This involves mitochondrial membrane potential loss and activation of caspases, particularly caspase-8 .
Antimicrobial Activity
The oxadiazole derivatives have also shown promise as antimicrobial agents:
- In vitro studies demonstrate effectiveness against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Enzyme Inhibition
Research indicates that the compound can inhibit various enzymes linked to disease processes:
- Tyrosinase Inhibition : This is particularly relevant in conditions such as hyperpigmentation and melanoma.
- Carbonic Anhydrase Inhibition : Inhibitors of this enzyme are explored for their role in cancer therapy due to their involvement in tumor growth and metastasis .
Case Studies
Several case studies have highlighted the biological efficacy of similar compounds:
- Study on Oxadiazole Derivatives : A study demonstrated that derivatives with similar structures could significantly inhibit cell proliferation in colorectal cancer cell lines (DLD-1 and HT-29) by inducing apoptosis .
- Antimicrobial Efficacy : Another investigation reported that oxadiazole derivatives exhibited antimicrobial activity against resistant bacterial strains, suggesting potential therapeutic applications in infectious diseases .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
